5-nitro-2-(4-piperidinyloxy)Pyridine

Overview

Description

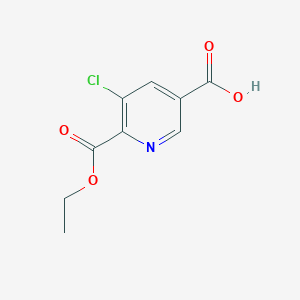

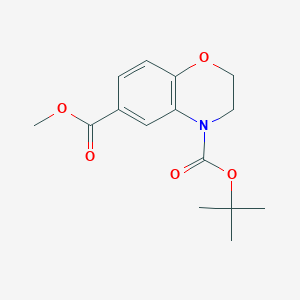

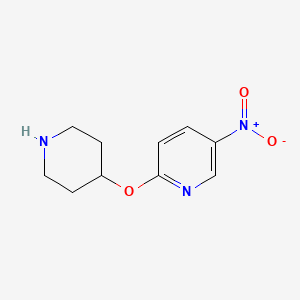

5-nitro-2-(4-piperidinyloxy)Pyridine is a chemical compound with the molecular formula C10H13N3O3 . It is a compound that has been studied for various applications in the field of chemistry .

Molecular Structure Analysis

The molecular structure of 5-nitro-2-(4-piperidinyloxy)Pyridine consists of a pyridine ring substituted with a nitro group at the 5-position and a piperidinyloxy group at the 2-position . The InChI key for this compound is VQDFIZFGOCWEHK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-nitro-2-(4-piperidinyloxy)Pyridine has a molecular weight of 223.23 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources .Scientific Research Applications

Antioxidant and Medical Applications

Piperidine and pyrrolidine nitroxyl radicals, including derivatives like 5-nitro-2-(4-piperidinyloxy)Pyridine, are recognized for their diverse applications. These compounds act as antioxidants and have been used in various contexts, including as contrast agents, spin probes, radiation protective agents, and polymerization mediators. Their effectiveness is attributed to their ability to interact with free radicals and reductants, and their reactivity depends on their structural properties. Researchers have focused on enhancing the stability of these radicals, particularly against reduction by ascorbic acid, to maintain their paramagnetic nature and functional capabilities (Kinoshita et al., 2009).

Synthesis and Chemical Properties

The synthesis and properties of nitropyridine derivatives, including 5-nitro-2-(4-piperidinyloxy)Pyridine, are of significant interest due to their widespread use in pharmaceuticals and agrochemistry. These compounds are key structural fragments in numerous natural alkaloids with a broad spectrum of biological activities, including anticancer and anti-neurological properties. Efficient methods for synthesizing various pyridine derivatives and piperidine enantiomers are in high demand, given their continued value in stimulating drug discovery (Ivanova et al., 2021).

Applications in Energetic Materials

A study on a fused, tricyclic pyridine-based energetic material highlights the relevance of nitropyridine derivatives in this field. These materials exhibit notable properties like high density, low thermal stability, positive heat of formation, and good detonation properties, making them applicable in areas requiring high-energy materials (Ma et al., 2018).

Agricultural Uses

Research on pyridine derivatives, including 5-nitro-2-(4-piperidinyloxy)Pyridine, has shown their potential as insecticides. These compounds have been tested for their toxicity against various agricultural pests, indicating their utility in pest management strategies (Bakhite et al., 2014).

Safety and Hazards

properties

IUPAC Name |

5-nitro-2-piperidin-4-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c14-13(15)8-1-2-10(12-7-8)16-9-3-5-11-6-4-9/h1-2,7,9,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDFIZFGOCWEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1390994.png)

phosphonium bromide](/img/structure/B1390995.png)

![ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B1390996.png)

![5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1391000.png)